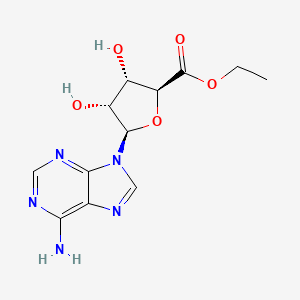

Ethyl adenosine-5'-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl adenosine-5'-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H15N5O5 and its molecular weight is 309.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing ethyl adenosine-5'-carboxylate?

This compound is synthesized via esterification of adenosine-5'-carboxylic acid derivatives. A common approach involves reacting 8-bromo-2',3-O-isopropylidene adenosine-5'-carboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst. This method ensures high esterification efficiency while preserving the adenine ring structure . Post-esterification, the isopropylidene protecting group is removed under acidic conditions to yield the final product. Researchers should validate purity using HPLC or NMR, particularly monitoring for residual thionyl chloride byproducts.

Q. Basic: What experimental models are suitable for evaluating its cardiovascular effects?

The canine heart-lung preparation supported by a donor is a classical model for studying coronary circulation and cardiac function. In this setup, this compound induces coronary vasodilation and increases coronary sinus oxygen tension (PO₂), mimicking adenosine's effects. Key parameters include coronary flow rate, blood pressure, and heart rate. Notably, aminophylline (a non-selective adenosine receptor antagonist) is used to confirm receptor-mediated mechanisms by blocking these effects .

Q. Advanced: How does this compound differ from adenosine in pharmacological assays?

While both compounds activate adenosine receptors, this compound exhibits prolonged action due to resistance to adenosine deaminase and adenine deaminase degradation. Unlike adenosine, its effects are not potentiated by dipyridamole (an adenosine uptake inhibitor), suggesting structural modifications hinder cellular uptake pathways. Experimental validation involves comparative dose-response curves in isolated coronary artery preparations, with enzymatic stability assessed via incubation with adenosine deaminase and HPLC analysis of metabolite profiles .

Q. Advanced: What strategies are used to study its metabolic stability and receptor interactions?

Metabolic Stability : Incubate the compound with adenosine deaminase or plasma enzymes, followed by LC-MS to detect degradation products. The ester group’s stability can be probed using sodium borodeuteride (NaBD₄) reduction, which introduces deuterium at the 5'-position, enabling tracking via mass spectrometry .

Receptor Binding : Radioligand displacement assays (e.g., using ³H-adenosine) in cardiac membrane preparations quantify affinity. Aminophylline blockade confirms receptor specificity, while molecular docking studies predict interactions with adenosine A₁/A₂A receptor subtypes .

Q. Advanced: How do structural modifications (e.g., esters vs. amides) influence bioactivity?

Amides of adenosine-5'-carboxylic acid generally exhibit greater vasodilatory potency and hypotensive effects compared to esters like this compound. This difference arises from enhanced resistance to esterase-mediated hydrolysis and stronger receptor binding. To validate, synthesize analogs with 8-position substitutions (e.g., bromo, amino) and compare EC₅₀ values in coronary flow assays. Computational modeling (e.g., QSAR) further identifies critical substituents affecting receptor affinity .

Q. Basic: What analytical techniques confirm its structural integrity and purity?

- NMR Spectroscopy : ¹H/¹³C NMR resolves ester carbonyl signals (~170 ppm) and sugar moiety protons.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm for adenine) quantifies purity, while TLC (silica gel, CHCl₃:MeOH 9:1) monitors reaction progress .

Q. Advanced: How can isotopic labeling aid in pharmacokinetic studies?

Sodium borodeuteride (NaBD₄) reduces the ethyl ester to introduce deuterium at the 5'-position, producing isotopically labeled analogs. These are used in mass spectrometry-based tracer studies to track tissue distribution and metabolic pathways. Tritium labeling via sodium borotritide (NaB³H₄) enables autoradiography for spatial localization in animal models .

Q. Basic: What are key contradictions in existing data, and how are they resolved?

A contradiction exists between the compound’s receptor-mediated effects and its lack of potentiation by dipyridamole (unlike adenosine). This is resolved by demonstrating that structural modifications prevent nucleoside transporter uptake, rendering dipyridamole ineffective. Researchers should replicate experiments in transporter-deficient cell lines to isolate receptor-specific effects .

Propriétés

Numéro CAS |

35803-57-7 |

|---|---|

Formule moléculaire |

C12H15N5O5 |

Poids moléculaire |

309.28 g/mol |

Nom IUPAC |

ethyl (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate |

InChI |

InChI=1S/C12H15N5O5/c1-2-21-12(20)8-6(18)7(19)11(22-8)17-4-16-5-9(13)14-3-15-10(5)17/h3-4,6-8,11,18-19H,2H2,1H3,(H2,13,14,15)/t6-,7+,8-,11+/m0/s1 |

Clé InChI |

IHTXJAFDKUQWOX-MCHASIABSA-N |

SMILES |

CCOC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES isomérique |

CCOC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canonique |

CCOC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Numéros CAS associés |

50663-70-2 (mono-hydrochloride) |

Synonymes |

Abbott 40557 Abbott 40557, hydrochloride Abbott 40557, mono-hydrochloride adenosine-5'-carboxylic acid ethyl ester ethyl adenosine-5'-carboxylate MY 201 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.